alpha-Chlorobenzylidenemalononitrile

Descripción general

Descripción

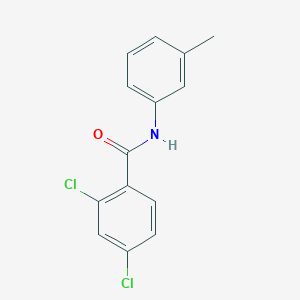

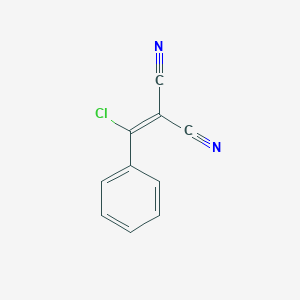

Alpha-Chlorobenzylidenemalononitrile (C10H5ClN2) is a chemical compound with various properties and potential applications .

Synthesis Analysis

Alpha-Chlorobenzylidenemalononitrile can be synthesized from benzylidenemalononitrile . The synthesis of these compounds is often carried out by the Knoevenagel condensation of aryl and aliphatic aldehydes .Molecular Structure Analysis

The molecular formula of alpha-Chlorobenzylidenemalononitrile is C10H5ClN2 . More detailed structural analysis can be found in the referenced sources .Chemical Reactions Analysis

Alpha-Chlorobenzylidenemalononitrile can undergo various chemical reactions. For instance, it can be involved in the Knoevenagel condensation reaction . More detailed information about its chemical reactions can be found in the referenced sources .Physical And Chemical Properties Analysis

Alpha-Chlorobenzylidenemalononitrile has a molecular weight of 188.61, a density of 1.2906 (rough estimate), a melting point of 68-70°C (lit.), and a boiling point of 126°C0.1mm Hg (lit.) .Aplicaciones Científicas De Investigación

Pharmaceutical Industry Applications

Alpha-Chlorobenzylidenemalononitrile finds significant applications in the pharmaceutical industry due to its chemical properties. It is used in the synthesis of various pharmacologically active molecules. For instance, its derivatives are known to exhibit anticancer , antifungal , and antibacterial properties . The compound’s ability to act as an intermediate in organic synthesis makes it valuable for developing new medications.

Pharmacology

In pharmacology, alpha-Chlorobenzylidenemalononitrile derivatives are utilized to increase cell resistance in cases of oxidative stress . This property is crucial for designing drugs that can mitigate the effects of oxidative damage in cells, which is a common pathway in many diseases.

Biotechnology

The biotech industry leverages alpha-Chlorobenzylidenemalononitrile for its role in fluorescence-based assays, particularly to determine methane levels . These assays are essential for research in environmental biotechnology and for monitoring biological processes.

Specialty Chemicals

Alpha-Chlorobenzylidenemalononitrile is involved in the production of specialty chemicals where its reactivity and stability under various conditions are beneficial. It serves as a precursor or an intermediate in the synthesis of complex chemical products .

Perfumery

In the perfumery industry, alpha-Chlorobenzylidenemalononitrile derivatives contribute to the creation of fragrances. The compound’s structure allows it to bind with other molecules, creating new scent profiles .

Prostaglandin Biosynthesis

This compound plays a role in prostaglandin biosynthesis . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. Alpha-Chlorobenzylidenemalononitrile’s involvement in this process underscores its importance in medical research and drug development.

Photoconductive Cells Design

Alpha-Chlorobenzylidenemalononitrile is used in the design of photoconductive cells due to its electronic properties . These cells are vital components in solar panels and other devices that convert light into electrical energy.

Enzyme Inhibition/Activation

Lastly, the compound is used in the study of enzyme inhibition and activation . Understanding how enzymes can be controlled is fundamental to biochemistry and has implications for the development of new therapies for various diseases.

Safety and Hazards

Mecanismo De Acción

Target of Action

Alpha-Chlorobenzylidenemalononitrile, also known as CS gas, is a lachrymatory agent commonly used as a riot control agent It is known to cause a burning sensation and tearing of the eyes, irritation of the mucous membranes of the nose, mouth, and throat, resulting in profuse coughing, nasal mucus discharge, disorientation, and difficulty breathing .

Mode of Action

It is known that when exposed to this compound, it causes a burning sensation and tearing of the eyes to the extent that the subject cannot keep their eyes open . It also causes a burning irritation of the mucous membranes of the nose, mouth, and throat, resulting in profuse coughing, nasal mucus discharge, disorientation, and difficulty breathing .

Biochemical Pathways

It is known to cause a series of physiological responses, including tearing of the eyes and irritation of the mucous membranes, which suggests that it may affect various biochemical pathways related to these physiological responses .

Pharmacokinetics

It is known to be a volatile solvent and a solid compound at room temperature , suggesting that it may have unique ADME properties that contribute to its bioavailability and its effects on the body.

Result of Action

The result of the action of alpha-Chlorobenzylidenemalononitrile is a series of physiological responses, including a burning sensation and tearing of the eyes, a burning irritation of the mucous membranes of the nose, mouth, and throat, profuse coughing, nasal mucus discharge, disorientation, and difficulty breathing . These effects can partially incapacitate the subject, which is why this compound is commonly used as a riot control agent .

Propiedades

IUPAC Name |

2-[chloro(phenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10(9(6-12)7-13)8-4-2-1-3-5-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWXUOJXKLGEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C#N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171321 | |

| Record name | alpha-Chlorobenzylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Chlorobenzylidenemalononitrile | |

CAS RN |

18270-61-6 | |

| Record name | alpha-Chlorobenzylidenemalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018270616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Chlorobenzylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Chlorobenzylidenemalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)

![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)